molecular formula C20H24N2O3S B2666055 N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1424625-60-4

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No. B2666055
CAS RN: 1424625-60-4
M. Wt: 372.48
InChI Key: SQKVXILKCJPYJX-UHFFFAOYSA-N
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Description

The compound “N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is similar in structure . It has a molecular weight of 282.77 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is 1S/C14H19ClN2O2/c15-8-14(18)16-9-13-11-17(6-7-19-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) .


Physical And Chemical Properties Analysis

“N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide” is a powder at room temperature . Its molecular weight is 282.77 .

Scientific Research Applications

1. Synthesis and Characterization

  • N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide and related compounds are extensively studied in the context of their synthesis and structural characterization. Studies often focus on understanding the chemical properties, molecular structure, and bonding of these compounds, utilizing techniques like NMR, X-ray diffraction, and spectral analysis (Cremlyn et al., 1992).

2. Biological Activity Evaluation

  • Research has explored the biological activities of sulfonamide-derived compounds, including their antimicrobial, antifungal, and anticancer properties. These studies are important for understanding the potential therapeutic applications of these compounds (Chohan & Shad, 2011).

3. Application in Drug Synthesis

  • These compounds are significant as intermediates in the synthesis of drugs. Their role in forming carbon-nitrogen bonds is crucial, and they are often used to create complex molecular structures in pharmaceuticals (Shi et al., 2009).

4. Computational and Molecular Modelling Studies

  • Computational studies, including density functional theory (DFT) and molecular modeling, have been employed to predict the behavior of these compounds in biological systems, which aids in the design of more effective drugs (Sarojini et al., 2012).

5. Novel Synthesis Methods

  • Innovative methods for synthesizing sulfonamides, including environmentally benign techniques and improved reaction conditions, have been developed. These advancements contribute to more efficient and sustainable pharmaceutical production processes (van den Boom & Zuilhof, 2023).

Safety and Hazards

The compound “(4-benzylmorpholin-2-yl)methanol” has several hazard statements: H302,H312,H315,H319,H332,H335 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,14-11-18-7-3-1-4-8-18)21-15-20-17-22(12-13-25-20)16-19-9-5-2-6-10-19/h1-11,14,20-21H,12-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKVXILKCJPYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide

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